Naporafenib (LXH254)

CRAF inhibition Pan-RAF inhibitor Kinase selectivity

Choose Naporafenib (LXH254) for your oncology research. Its unique ARAF-sparing, type II pan-RAF inhibition directly addresses the limitations of first-generation BRAF inhibitors by effectively suppressing both monomeric and dimeric RAF signaling, crucially avoiding paradoxical MAPK pathway activation. This is the optimal tool for investigating NRAS-mutant melanoma and RAS-driven solid tumors, supported by ongoing Phase 3 trials. Maximize translational relevance—secure your supply today.

Molecular Formula C25H25F3N4O4
Molecular Weight 502.5 g/mol
CAS No. 1800398-38-2
Cat. No. B608708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaporafenib (LXH254)
CAS1800398-38-2
SynonymsLXH254;  LXH-254;  LXH 254;  LXH254 free base
Molecular FormulaC25H25F3N4O4
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC(=NC(=C3)OCCO)N4CCOCC4
InChIInChI=1S/C25H25F3N4O4/c1-16-2-3-19(30-24(34)17-4-5-29-21(12-17)25(26,27)28)15-20(16)18-13-22(32-6-9-35-10-7-32)31-23(14-18)36-11-8-33/h2-5,12-15,33H,6-11H2,1H3,(H,30,34)
InChIKeyUEPXBTCUIIGYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naporafenib (LXH254) for NRAS-Mutant Cancer Research and RAF Kinase Inhibition Studies


Naporafenib (LXH254) is an investigational, orally bioavailable, type II ATP-competitive inhibitor of BRAF and CRAF kinases. It demonstrates potent inhibitory activity with IC50 values of 0.21 nM for BRAF and 0.072 nM for CRAF, while exhibiting significantly lower activity against ARAF (IC50 6.4 nM) [1]. This ARAF-sparing profile is a distinguishing feature, as the compound stabilizes RAF kinases in an inactive conformation, enabling effective inhibition of both monomeric and dimeric RAF forms [2]. Naporafenib is designed to target RAS-mutant cancers, specifically those harboring genetic alterations in the MAPK pathway, and is currently under active clinical investigation, including Phase 3 trials for NRAS-mutant melanoma [3].

Why Naporafenib (LXH254) Cannot Be Replaced by Generic Pan-RAF or BRAF Inhibitors in NRAS-Driven Models


Substituting Naporafenib with alternative RAF inhibitors is not straightforward due to critical differences in isoform selectivity, mechanism of action, and clinical application. Type I BRAF inhibitors, such as encorafenib and vemurafenib, are highly effective against BRAF V600E mutant tumors but are ineffective and can paradoxically activate MAPK signaling in RAS-mutant or wild-type BRAF contexts [1]. In contrast, Naporafenib is a type II pan-RAF inhibitor designed to inhibit both monomeric and dimeric RAF, thereby avoiding paradoxical activation [2]. Among type II pan-RAF inhibitors, differences in biochemical potency against RAF isoforms (CRAF vs. ARAF), selectivity profiles, and clinical development focus (e.g., NRAS-mutant melanoma) make direct substitution without experimental validation inappropriate [3].

Quantitative Differentiation of Naporafenib (LXH254) from Closest RAF Inhibitor Analogs


Superior CRAF Potency vs. Belvarafenib: Naporafenib (LXH254) Exhibits 69-Fold Greater Inhibition of CRAF Kinase

Naporafenib demonstrates an IC50 of 0.072 nM against CRAF, which is 69-fold more potent than belvarafenib's CRAF IC50 of 5 nM [1]. This significant difference in biochemical potency against CRAF, a key driver in RAS-mutant signaling, suggests that naporafenib may achieve more complete target engagement at lower concentrations.

CRAF inhibition Pan-RAF inhibitor Kinase selectivity

Balanced BRAF/CRAF Potency Ratio vs. Encorafenib: Naporafenib Maintains Potent CRAF Activity Alongside BRAF Inhibition

Naporafenib maintains a balanced potency profile against BRAF (IC50 0.21 nM) and CRAF (IC50 0.072 nM), with a BRAF/CRAF potency ratio of approximately 2.9 [1]. In contrast, encorafenib exhibits a BRAF V600E IC50 of 0.35 nM and a CRAF IC50 of 0.3 nM, a ratio of approximately 1.2, but is a type I inhibitor that does not effectively inhibit RAF dimers and is contraindicated in RAS-mutant cancers . While both compounds show sub-nanomolar CRAF potency, naporafenib's type II mechanism allows it to inhibit dimerized RAF, a critical feature for targeting RAS-driven tumors.

BRAF inhibition CRAF inhibition RAF dimer inhibition

ARAF-Sparing Profile vs. Tovorafenib: Naporafenib Exhibits 6.4 nM ARAF IC50, Minimizing Off-Target ARAF Engagement

Naporafenib displays an ARAF IC50 of 6.4 nM, which is approximately 89-fold less potent than its CRAF IC50 (0.072 nM) [1]. This ARAF-sparing profile is shared with tovorafenib (TAK-580), as both are type II RAF inhibitors that are markedly less potent against ARAF compared to CRAF and BRAF [2]. The ARAF-sparing characteristic is hypothesized to enhance sensitivity in certain cellular contexts and may contribute to a distinct therapeutic window.

ARAF selectivity RAF isoform selectivity Kinase profiling

Kinome-Wide Selectivity: Naporafenib Demonstrates >98% On-Target Binding to BRAF/BRAFV600E/CRAF at 1 μM

In a panel of 456 kinases, naporafenib demonstrated greater than 98% on-target binding to BRAF, BRAFV600E, and CRAF at 1 μM, with very few off-targets identified . The only kinases with binding >80% at 1 μM were DDR1 (>99%), DDR2 (84%), and PDGFRb (>99%). This high degree of kinome selectivity suggests a clean pharmacological profile with minimized polypharmacology.

Kinase selectivity Off-target profiling Kinome screen

Clinical Positioning: Naporafenib is Actively Investigated in Phase 3 for NRAS-Mutant Melanoma, a Distinct Indication from Other Pan-RAF Inhibitors

Naporafenib is currently being evaluated in a Phase 3 clinical trial (SEACRAFT-2) in combination with trametinib for the treatment of NRAS-mutant melanoma [1]. This is a distinct clinical focus compared to belvarafenib, which was discontinued from Roche's pipeline in 2024 [2], and lifirafenib, which is primarily being developed for KRAS-mutant NSCLC and other solid tumors [3]. The ongoing Phase 3 investment in naporafenib for NRAS-mutant melanoma indicates a higher level of clinical validation and commitment from developers.

NRAS-mutant melanoma Phase 3 clinical trial Targeted therapy

In Vivo Efficacy: Naporafenib Induces Tumor Regression in RAS-Mutant Xenograft Models

Naporafenib has demonstrated significant antitumor activity, including tumor regression, in various xenograft models representing KRAS, NRAS, and BRAF mutations . In contrast, lifirafenib (BGB-283) showed strong synergistic effects with MEK inhibitors but did not demonstrate single-agent tumor regression in the same preclinical models [1]. While direct comparative in vivo data are not available, naporafenib's ability to induce tumor regression as a single agent in RAS-mutant models suggests superior in vivo target engagement and pathway suppression.

Xenograft model Tumor regression RAS-mutant cancer

Optimal Research Applications for Naporafenib (LXH254) Based on Verified Differentiation Evidence


Preclinical Studies in NRAS-Mutant Melanoma Models

Naporafenib is the optimal choice for studies in NRAS-mutant melanoma, as it is the only pan-RAF inhibitor actively in Phase 3 clinical development for this indication [1]. Its balanced BRAF/CRAF inhibition and ARAF-sparing profile make it particularly suited for models harboring NRAS Q61X mutations, where RAF dimerization drives oncogenic signaling [2].

Combination Therapy with MEK Inhibitors in RAS-Mutant Cancers

For research investigating vertical pathway inhibition in RAS-mutant solid tumors, naporafenib offers a validated combination partner with trametinib, as evidenced by ongoing clinical trials [1]. Preclinical data suggest that naporafenib plus trametinib effectively suppresses MAPK signaling and induces tumor regression in RAS-mutant models, making it a relevant tool for exploring synergistic combinations [2].

Studies Requiring RAF Dimer Inhibition Without Paradoxical Activation

In experimental systems where wild-type BRAF or RAS-mutant signaling is operative, type I BRAF inhibitors (e.g., encorafenib, vemurafenib) cause paradoxical MAPK pathway activation. Naporafenib's type II mechanism allows it to inhibit both monomeric and dimeric RAF, avoiding this artifact and making it the preferred tool for studying RAF biology in RAS-driven contexts [1].

Kinase Selectivity Profiling and Chemical Biology Studies

Researchers requiring a highly selective RAF inhibitor for chemical biology or kinome profiling studies will benefit from naporafenib's well-characterized selectivity profile (>98% on-target binding at 1 μM) and the availability of a high-resolution co-crystal structure (PDB: 8F7P), which facilitates structure-based drug design and mechanistic studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Naporafenib (LXH254)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.